molecular formula C7HBr2F5S B14064730 1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene CAS No. 1806352-10-2

1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene

Cat. No.: B14064730
CAS No.: 1806352-10-2
M. Wt: 371.95 g/mol
InChI Key: FSBBEHKIEJHLBX-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene is a polyhalogenated aromatic compound featuring bromine, fluorine, and a trifluoromethylthio (-SCF₃) substituent. This combination of electron-withdrawing groups (EWGs) imparts unique physicochemical properties, including high thermal stability, low basicity, and enhanced reactivity in substitution reactions. Such compounds are of interest in pharmaceutical and agrochemical synthesis, where halogenated aromatics serve as intermediates for coupling reactions or bioactive scaffolds .

Properties

CAS No.

1806352-10-2

Molecular Formula

C7HBr2F5S

Molecular Weight

371.95 g/mol

IUPAC Name

1,3-dibromo-2,4-difluoro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7HBr2F5S/c8-2-1-3(15-7(12,13)14)6(11)4(9)5(2)10/h1H

InChI Key

FSBBEHKIEJHLBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)F)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, fluorine), catalysts (e.g., palladium, copper), and various solvents (e.g., dichloromethane, toluene). Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger aromatic systems .

Scientific Research Applications

1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Research Implications

The trifluoromethylthio group in 1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene distinguishes it from analogues by balancing electronic and steric effects. Its combination of halogens and -SCF₃ makes it a promising candidate for Suzuki-Miyaura couplings or as a building block in kinase inhibitor synthesis. Further studies should explore its catalytic reactivity and toxicity profile relative to simpler bromo-fluoro aromatics .

Biological Activity

1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene is an organohalogen compound characterized by its complex halogenated structure. This compound is notable for its potential biological activities, which are of interest in various fields including medicinal chemistry and environmental science.

  • Molecular Formula : C7HBr2F5
  • Molecular Weight : Approximately 355.88 g/mol
  • Appearance : Typically appears as a white to light yellow crystalline solid.
  • Solubility : Soluble in organic solvents but insoluble in water.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent and its interactions with biological systems.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt cellular processes. For instance:

  • Mechanism of Action : The presence of bromine and fluorine atoms can enhance the lipophilicity of the compound, allowing it to penetrate microbial membranes more effectively.
  • Case Studies : A study evaluating the efficacy of similar halogenated compounds showed significant inhibition of bacterial growth at specific concentrations, suggesting that this compound may possess comparable properties.

Cytotoxicity and Safety Profile

While the antimicrobial potential is promising, it is crucial to assess the cytotoxic effects on human cells:

  • Cytotoxicity Assays : Preliminary assays indicate moderate cytotoxicity at higher concentrations, necessitating further investigation into safe dosage levels for therapeutic applications.

Structure-Activity Relationship (SAR)

The structure of this compound plays a pivotal role in its biological activity:

  • Substituents Influence : The trifluoromethylthio group significantly enhances the reactivity of the compound compared to other halogenated benzene derivatives. This modification can alter binding affinities to target enzymes or receptors.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1,4-Dibromo-2-fluoro-5-(trifluoromethyl)benzeneC7HBr2F4Lacks trifluoromethylthio groupModerate antimicrobial activity
1,4-Dichloro-2-fluoro-5-(trifluoromethylthio)benzeneC7Cl2F5SContains chlorine instead of bromineLower antimicrobial efficacy
1,4-Dibromo-2,3-difluorobenzeneC6HBr2F2Similar halogenation pattern without trifluoromethylthioHigh cytotoxicity observed

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis Methods : Various synthetic routes have been explored to modify the compound for enhanced biological activity.
  • In Vitro Studies : In vitro assays have demonstrated that modifications can lead to improved potency against specific microbial strains.

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